molecular formula C19H16N6 B5716292 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5716292
M. Wt: 328.4 g/mol
InChI Key: VWILZOLLWFSWCD-JQLZVUEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as PTIO, is a well-known nitric oxide (NO) scavenger. It has been widely used in scientific research as a tool to investigate the role of NO in various physiological and pathological processes.

Mechanism of Action

4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from biological systems, allowing researchers to investigate the effects of NO on cellular processes.
Biochemical and Physiological Effects:
NO is an important signaling molecule that plays a role in various physiological and pathological processes. The scavenging of NO by 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be used to investigate the effects of NO on these processes. For example, 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been used to investigate the role of NO in cardiovascular function, inflammation, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its specificity for NO. 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone does not react with other reactive oxygen species or nitrogen species, allowing researchers to specifically investigate the effects of NO. However, 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has a relatively short half-life in biological systems, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in scientific research. One direction is the investigation of the role of NO in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone could be used to investigate the effects of NO on neuronal function and survival in these diseases. Another direction is the investigation of the role of NO in aging and age-related diseases. 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone could be used to investigate the effects of NO on cellular senescence and age-related diseases, such as cancer and cardiovascular disease.
In conclusion, 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a powerful tool for investigating the role of NO in various physiological and pathological processes. Its specificity for NO makes it a valuable tool for researchers, although its short half-life can limit its use in certain experiments. There are many future directions for the use of 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in scientific research, and its use will undoubtedly continue to provide valuable insights into the role of NO in health and disease.

Synthesis Methods

4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized by the reaction of 4-phenyl-3-buten-2-one with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of acetic acid and acetic anhydride. The reaction proceeds under reflux conditions for several hours, and the product can be obtained by filtration and recrystallization.

Scientific Research Applications

4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been widely used in scientific research as a tool to investigate the role of NO in various physiological and pathological processes. The scavenging of NO by 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be used to determine the concentration of NO in biological samples, as well as to investigate the effects of NO on various cellular processes.

properties

IUPAC Name

N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6/c1-13(11-12-14-7-3-2-4-8-14)22-24-19-21-18-17(23-25-19)15-9-5-6-10-16(15)20-18/h2-12H,1H3,(H2,20,21,24,25)/b12-11+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWILZOLLWFSWCD-JQLZVUEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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